3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
Description
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is a synthetic organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a nitrile group
Properties
IUPAC Name |
3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-3,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUAWBJURKGZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperazine with cyclopropanecarbonyl chloride under basic conditions to form the cyclopropanecarbonyl-piperazine intermediate. This intermediate is then reacted with a suitable nitrile precursor to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)cinnolines: These compounds have similar structural features and are studied for their antifungal and antitumor activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These derivatives are known for their antibacterial properties and are structurally related due to the presence of the piperazine ring.
Uniqueness
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropanecarbonyl group and nitrile functionality make it a versatile intermediate for various synthetic applications .
Biological Activity
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a piperazine moiety and a cyclopropanecarbonyl group, suggest it may interact with various biological targets, influencing cellular pathways and exhibiting significant biological activity.
The compound's IUPAC name is this compound, and its molecular formula is . The molecular weight is approximately 190.24 g/mol. Understanding its chemical properties is crucial for elucidating its biological mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| Functional Groups | Piperazine, Carbonyl |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, piperazine derivatives have been shown to inhibit tumor cell proliferation by targeting specific kinases involved in cancer pathways .
Case Study:
A study on structurally related piperazine compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
Antibacterial and Antifungal Activity
The compound also shows promise as an antibacterial and antifungal agent. Research has highlighted that piperazine derivatives can disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial growth .
Table: Biological Activity Overview
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Kinase inhibition, apoptosis induction | |
| Antibacterial | Cell membrane disruption | |
| Antifungal | Inhibition of enzyme activity |
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics of this compound suggest that it interacts with specific receptors or enzymes, influencing cellular signaling pathways. The pharmacokinetic profile indicates good absorption and distribution characteristics, which are essential for therapeutic efficacy.
Key Points:
- Absorption: Rapid absorption post-administration.
- Distribution: Widely distributed in tissues.
- Metabolism: Primarily metabolized in the liver.
- Excretion: Excreted via urine as metabolites.
Interaction Studies
Interaction studies using techniques such as molecular docking and binding affinity assays have been employed to understand how this compound interacts with its biological targets. These studies are crucial for optimizing the compound's structure to enhance its efficacy while minimizing side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
